Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)-
Description
The compound Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- (hereafter referred to as the target compound) features a propanoic acid backbone substituted with a 3-isocyano-2-cyclopenten-1-ylidene group in the (Z)-configuration.
Properties
CAS No. |
90987-29-4 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(3Z)-3-(3-isocyanocyclopent-2-en-1-ylidene)propanoic acid |
InChI |
InChI=1S/C9H9NO2/c1-10-8-4-2-7(6-8)3-5-9(11)12/h3,6H,2,4-5H2,(H,11,12)/b7-3- |
InChI Key |
SBHNPHNIVBXIMQ-CLTKARDFSA-N |
Isomeric SMILES |
[C-]#[N+]C1=C/C(=C\CC(=O)O)/CC1 |
Canonical SMILES |
[C-]#[N+]C1=CC(=CCC(=O)O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- typically involves the reaction of cyclopentadiene with isocyanides under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the isocyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclopentenylidene derivatives.
Scientific Research Applications
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The cyclopentenylidene moiety can interact with hydrophobic pockets in biological molecules, influencing their function.
Comparison with Similar Compounds
Key Observations :
- Chlorinated phenylpropanoic acids (e.g., ) replace the cyclopentenylidene with aromatic systems, enhancing antimicrobial activity through halogen bonding .
- Thioether-containing derivatives () exhibit volatility (methylthio esters) or improved water solubility (quinoline-thio salts), depending on substituents .
Functional Group Impact on Properties
Reactivity and Stability
- Isocyano Group: The -NC group is highly reactive, prone to cycloaddition reactions and nucleophilic attacks. This contrasts with the chloro groups in , which stabilize aromatic systems and resist hydrolysis .
- Cyclopentenylidene Ring : The conjugated double bond system may enhance UV absorption and photochemical activity, similar to the 2-oxo-pyran group in , which contributes to antifungal activity .
Solubility and Volatility
- The target compound’s carboxylic acid group likely grants moderate water solubility, comparable to 3-phenylpropanoic acid derivatives (). However, sodium salts of quinoline-thio propanoic acids () show enhanced solubility due to ionic character .
- Methylthio esters () are volatile, as seen in pineapple aroma compounds, whereas the target compound’s rigid cyclopentenylidene structure may reduce volatility .
Antimicrobial Activity
- Chlorinated 3-phenylpropanoic acids () inhibit E. coli and S. aureus via interactions with bacterial membranes (MIC values: 5–10 µg/mL) .
- Pyran-containing derivatives () exhibit moderate antifungal activity against Aspergillus niger (MIC: 25–50 µg/mL), attributed to lactone ring interactions .
- The target compound’s isocyano group may target microbial enzymes through covalent binding, though empirical data are needed.
Selectivity and Toxicity
- Diketopiperazine alkaloids () show selectivity for Candida albicans, suggesting substituent-dependent targeting .
Physical and Chemical Properties
While direct data for the target compound are lacking, analogs provide benchmarks:
Biological Activity
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: and has a CAS number of 73372-49-3. Its structure includes a cyclopentene ring with an isocyano group, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentene derivatives with propanoic acid under controlled conditions to yield the desired product. The synthesis pathway often utilizes various organic reagents and catalysts to enhance yield and purity.
Biological Activities
Research indicates that compounds similar to propanoic acid, particularly those containing cyclopentene structures, exhibit a wide range of biological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties in vitro. This activity is crucial for mitigating oxidative stress in biological systems .
- Cytotoxicity : Studies have demonstrated that derivatives related to this compound can inhibit the growth of various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were evaluated across several human tumor cell lines. Notably, derivatives exhibited IC50 values ranging from 49.79 µM to 113.70 µM against cell lines such as RKO and HeLa .
- Leishmanicidal Activity : The compound has also been tested for its effectiveness against Leishmania mexicana, with some derivatives showing IC50 values below 1 µM, indicating potent leishmanicidal properties comparable to established treatments like amphotericin B .
Case Studies
Several studies have documented the biological activity of related compounds:
- Antitumor Activity : In a study involving bis(spiropyrazolone)cyclopropanes, the derivatives were tested against five human cancer cell lines. The most active derivative showed over 70% inhibition in the RKO cell line, underscoring the potential of cyclopentene derivatives in cancer therapy .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and disruption of cellular metabolism in pathogens like Leishmania. This was confirmed through morphological assessments and viability assays post-treatment .
Comparative Analysis
The following table summarizes the biological activities observed for propanoic acid derivatives compared to other known compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
